2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate

Catalog No.
S15964684
CAS No.
M.F
C22H23N5O6
M. Wt
453.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acet...

Product Name

2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate

Molecular Formula

C22H23N5O6

Molecular Weight

453.4 g/mol

InChI

InChI=1S/C22H23N5O6/c1-15-13-18(26(9-11-32-16(2)28)10-12-33-17(3)29)7-8-20(15)24-25-21-5-4-6-22(27(30)31)19(21)14-23/h4-8,13H,9-12H2,1-3H3

InChI Key

BYWGFWXUJLFNGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C(=CC=C2)[N+](=O)[O-])C#N

2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate, with the CAS number 66882-16-4, is a complex organic compound characterized by its azo dye structure. The molecular formula for this compound is C22H23N5O6C_{22}H_{23}N_{5}O_{6}, and it has a molecular weight of approximately 453.45 g/mol. This compound features a distinctive arrangement of functional groups, including an azo group (-N=N-), an acetoxyethyl group, and a cyano-nitrophenyl moiety, which contribute to its chemical properties and potential applications in various fields, particularly in dye chemistry and biological research .

The chemical behavior of 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate is influenced by its functional groups. The azo group can undergo reduction to form amines, while the cyano group can participate in nucleophilic reactions. Additionally, the acetoxyethyl moiety can be hydrolyzed under acidic or basic conditions, releasing acetic acid and altering the compound's solubility and reactivity. These reactions are significant for modifying the compound's properties for specific applications .

The synthesis of 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate typically involves several steps:

  • Azo Coupling Reaction: The initial step involves the diazotization of an appropriate aniline derivative followed by coupling it with another aromatic amine to form the azo compound.
  • Introduction of Cyano and Nitro Groups: Subsequent reactions introduce cyano and nitro groups onto the aromatic ring through nitration and cyanation processes.
  • Acetoxyethyl Group Addition: The final step involves attaching the acetoxyethyl group through an amination reaction, where the desired amine reacts with an acetic anhydride or acetyl chloride.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .

This compound finds utility primarily in the field of dye chemistry as a disperse dye due to its vibrant color properties. It is used in textile applications for dyeing synthetic fibers. Additionally, its potential biological activities suggest applications in pharmaceuticals, particularly in developing new antimicrobial or anticancer agents. Its unique structural features may also allow for use in sensor technology or as a reagent in organic synthesis .

Interaction studies involving 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that it may interact with various biomolecules, including proteins and nucleic acids, which could lead to alterations in cellular functions. Further research is needed to explore these interactions comprehensively and assess any toxicological implications associated with its use .

Several compounds share structural similarities with 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate. Here are some notable examples:

Compound NameCAS NumberKey Features
Disperse Violet 3366882-16-4Azo dye used for synthetic fibers; similar azo structure
Disperse Red 8230124-94-8Contains similar azo linkage; used as a dye
Benzonitrile DerivativeVariousContains cyano groups; used in organic synthesis

Uniqueness: What sets 2-[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolylamino]ethyl acetate apart from these compounds is its specific combination of functional groups that may confer unique reactivity and biological activity profiles not present in simpler azo dyes or related compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

10

Exact Mass

453.16483347 g/mol

Monoisotopic Mass

453.16483347 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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